(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate

stereochemistry α,β-unsaturated ester double-bond geometry

(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate is a heterocyclic α,β-unsaturated ester (C₁₁H₁₁NO₄, MW 221.21) that incorporates a 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold bearing a methyl (E)-acrylate moiety at the 7-position. The compound possesses one defined double-bond stereocenter (E-configuration) as confirmed by its InChIKey (KTCAKRYTQIXGKW‑NSCUHMNNSA‑N), distinguishing it from the stereochemically undefined isomer that shares the same connectivity.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 1261399-00-1
Cat. No. B1422524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate
CAS1261399-00-1
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC2=C(N=C1)OCCO2
InChIInChI=1S/C11H11NO4/c1-14-10(13)3-2-8-6-9-11(12-7-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3/b3-2+
InChIKeyKTCAKRYTQIXGKW-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate (CAS 1261399‑00‑1): Structural Identity and Procurement Parameters


(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate is a heterocyclic α,β-unsaturated ester (C₁₁H₁₁NO₄, MW 221.21) that incorporates a 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold bearing a methyl (E)-acrylate moiety at the 7-position [1]. The compound possesses one defined double-bond stereocenter (E-configuration) as confirmed by its InChIKey (KTCAKRYTQIXGKW‑NSCUHMNNSA‑N), distinguishing it from the stereochemically undefined isomer that shares the same connectivity [2]. The dioxinopyridine core is recognized in medicinal chemistry as a privileged scaffold for 5‑HT₁A serotonergic ligands and other CNS targets, while the acrylate handle additionally enables covalent conjugation, polymerization, and further synthetic elaboration [3][4].

Why Generic Dioxinopyridine Acrylates Cannot Simply Replace (E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate


Although several acetates and acrylates derived from the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core are commercially catalogued, the target compound’s combination of three structural features—the (E)-configured α,β-unsaturated ester, the methyl ester specifically, and substitution exclusively at the pyridine 7‑position—creates a reactivity profile that cannot be replicated by generic analogs [1]. The stereochemistry of the α,β-unsaturated ester directly controls the geometry of downstream Michael adducts and cycloaddition products; the undefined isomer has no experimentally assigned double-bond geometry and may exist as a mixture of E and Z forms [2]. Furthermore, modifying the ester (e.g., ethyl or free acid) alters the electrophilicity and lipophilicity of the acrylate warhead, while substitution at other positions of the pyridine ring changes the electronic distribution and consequently the reactivity of both the heterocycle and the conjugated enoate system [3][4].

Quantitative Comparator Evidence for (E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate (CAS 1261399‑00‑1)


Defined (E)-Stereochemistry vs. Undefined Isomer: Impact on Molecular Recognition and Reactivity

The target compound is registered in PubChem with one defined bond stereocenter (E-configuration), whereas the isomeric compound methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)prop-2-enoate (CID 71370468) has no specified double-bond geometry and may be a mixture of E and Z forms [1][2]. In α,β-unsaturated esters, the E→Z isomer ratio directly governs the stereochemical outcome of Michael additions and cycloadditions; undefined geometry introduces batch-to-batch variability in reaction products. Selecting the E-isomer ensures reproducible stereochemical fidelity in downstream synthetic steps.

stereochemistry α,β-unsaturated ester double-bond geometry

Computed Lipophilicity (XLogP3) Compared to the Parent Dioxinopyridine Scaffold

XLogP3‑AA of the target compound is 1.2, representing a 0.3 log-unit increase relative to the unsubstituted 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine scaffold (XLogP3 = 0.9) [1][2]. This shift reflects the contribution of the methyl acrylate substituent and is consistent with expectations for increased membrane permeability. In contrast, the corresponding free acid (expected XLogP3 ~0–0.5 based on carboxylate hydrophilicity) would show markedly lower lipophilicity, affecting passive diffusion and formulation properties.

lipophilicity drug-likeness partition coefficient

Rotatable Bond Count vs. Rigid Analogs: Synthetic Versatility Assessment

The target compound possesses 3 rotatable bonds (ester methoxy C–O, acrylate C–C, and acrylate-to-pyridine C–C), compared to 0 rotatable bonds in the parent scaffold 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine [1][2]. This conformational freedom, concentrated in the acrylate side chain, enables the compound to sample a broader conformational space for target engagement while retaining the rigid dioxinopyridine core for scaffold preorganization. Analogs lacking the acrylate extension cannot achieve this balance of rigidity and flexibility.

conformational flexibility rotatable bonds synthetic handle

Commercial Purity Benchmark: ≥98% (HPLC) from Major Asian CRO Supplier

A major China-based CRO supplier catalogs this compound at ≥98% purity (HPLC), with ISO-certified quality systems applicable to global pharmaceutical R&D and QC demands . While purity data for the unspecified isomer or other 7‑substituted analogs are rarely published on vendor portals, the explicit specification of 98% provides a procurement-grade quality benchmark that simplifies incoming QC workflows.

purity quality control procurement specification

Storage Stability Requirement: −20 °C Long‑Term Storage Indicative of Acrylate Reactivity

The compound requires storage at −20 °C for maximum recovery, as specified by an independent European chemical distributor . This storage condition is consistent with the known tendency of electron-deficient acrylates to undergo thermal or photochemical polymerization and ester hydrolysis. In comparison, the parent scaffold 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is typically stored at ambient temperature, reflecting the additional reactivity burden imposed by the acrylate group.

stability storage condition acrylate degradation

High-Value Application Scenarios for (E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate (CAS 1261399‑00‑1)


Stereoselective Synthesis of Covalent Kinase or Epigenetic Modulators

The defined (E)-acrylate geometry enables rational design of covalent inhibitors that rely on a specific trajectory for Michael addition to a catalytic cysteine. The dioxinopyridine core, a known 5‑HT₁A and kinase-privileged scaffold, positions the acrylate warhead for target engagement; using the E-isomer rather than the undefined isomer eliminates stereochemical ambiguity in structure‑activity relationship (SAR) studies [See Section 3, Evidence 1].

Controlled Radical Polymerization for Smart Biomaterials

The methyl (E)-acrylate group serves as an electron-deficient monomer for reversible addition–fragmentation chain-transfer (RAFT) or atom-transfer radical polymerization (ATRP). Compared to 7‑halo or 7‑unsubstituted dioxinopyridines, only the acrylate-bearing compound can be directly incorporated into polymer backbones without pre-functionalization, enabling the synthesis of pyridine-containing copolymers for metal‑ion sensing or stimuli-responsive materials [See Section 3, Evidence 3].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 221 Da, XLogP3 of 1.2, and 3 rotatable bonds, the compound fits within fragment-like chemical space (MW < 250, cLogP < 3.5). Its balanced lipophilicity and conformational flexibility, combined with a stereochemically defined acrylate handle, make it a suitable fragment for covalent fragment screening campaigns where the rigid dioxinopyridine core provides binding affinity and the acrylate enables covalent capture [See Section 3, Evidence 2 and 3].

Supply‑Chain Risk Mitigation: Procuring a Specification‑Grade Intermediate

For organizations scaling up a synthetic route that passes through this intermediate, the availability of an ISO‑certified, ≥98% purity material with a defined −20 °C storage protocol reduces the analytical burden and minimizes the risk of batch failure due to acrylate degradation or stereochemical impurity. This logistical predictability is particularly valuable when the undefined isomer or lower-purity alternatives would necessitate extensive repurification and characterization [See Section 3, Evidence 4 and 5].

Quote Request

Request a Quote for (E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.